molecular formula C14H7Cl3N2O B3107662 2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone CAS No. 161716-22-9

2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone

Cat. No.: B3107662
CAS No.: 161716-22-9
M. Wt: 325.6 g/mol
InChI Key: ZQZXLVVEVKWKSC-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)-1(2H)-phthalazinone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phthalazinone core substituted with a 2,4,6-trichlorophenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with phthalazinone under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)-1(2H)-phthalazinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,6-Trichlorophenyl)-1(2H)-phthalazinone:

    2-(2,4-Dichlorophenyl)-1(2H)-phthalazinone: Similar structure but with fewer chlorine atoms, leading to different chemical properties.

    2-(2,4,6-Trichlorophenyl)-1(2H)-quinazolinone: A related compound with a quinazolinone core, offering different biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4,6-trichlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O/c15-9-5-11(16)13(12(17)6-9)19-14(20)10-4-2-1-3-8(10)7-18-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZXLVVEVKWKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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